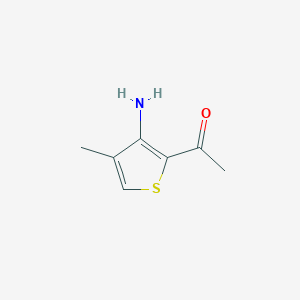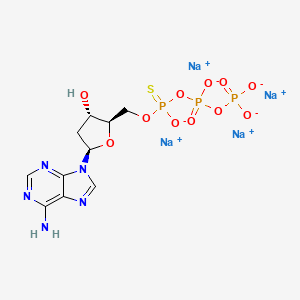
2'-deoxyadenosine-5'-O-(1-thiotriphosphate) sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt is a modified nucleoside triphosphate. It is a derivative of deoxyadenosine triphosphate (dATP) where one of the oxygen atoms in the triphosphate group is replaced by a sulfur atom. This compound is commonly used in biochemical and molecular biology research due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt typically involves the phosphorylation of 2’-deoxyadenosine with thiophosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosphoryl chloride. The product is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification systems to ensure high yield and purity. The compound is typically produced in a lyophilized form to enhance its stability and shelf life .
化学反応の分析
Types of Reactions
2’-Deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfur atom in the thiophosphate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids can be used to oxidize the sulfur atom.
Reducing Agents: Thiols or phosphines can be used to reduce the oxidized sulfur back to its thiol form.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reagents and conditions used .
科学的研究の応用
2’-Deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study the mechanism of DNA polymerases and other nucleotide-processing enzymes.
Biology: The compound is used in studies of DNA replication and repair, as well as in the development of nucleotide analogs for therapeutic applications.
Medicine: It is used in the development of antiviral and anticancer drugs, as it can inhibit the activity of viral and cancerous DNA polymerases.
作用機序
The mechanism of action of 2’-deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt involves its incorporation into DNA by DNA polymerases. The sulfur atom in the thiophosphate group can form a stable bond with the enzyme, inhibiting its activity. This inhibition can prevent the replication of viral or cancerous DNA, making it a valuable tool in antiviral and anticancer research .
類似化合物との比較
Similar Compounds
- 2’-Deoxycytidine-5’-O-(1-thiotriphosphate)
- 2’-Deoxyguanosine-5’-O-(1-thiotriphosphate)
- 2’,3’-Dideoxyadenosine-5’-O-(1-thiotriphosphate)
Uniqueness
2’-Deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt is unique due to its specific incorporation into DNA and its ability to inhibit DNA polymerases. This makes it particularly useful in studies of DNA replication and repair, as well as in the development of nucleotide analogs for therapeutic applications .
特性
分子式 |
C10H12N5Na4O11P3S |
|---|---|
分子量 |
595.18 g/mol |
IUPAC名 |
tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O11P3S.4Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19;;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,6+,7+,29?;;;;/m0..../s1 |
InChIキー |
OHLXGKUCELDGHQ-XIBSDWMQSA-J |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


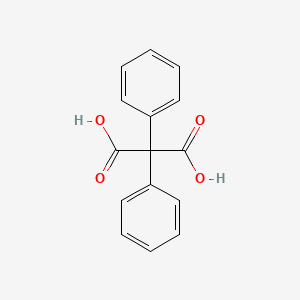
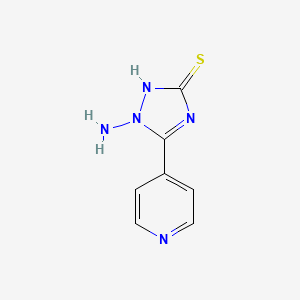
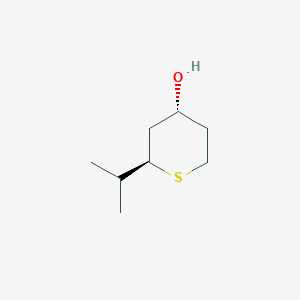
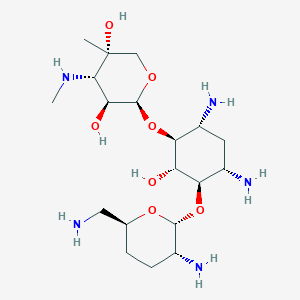
![1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI)](/img/structure/B13799893.png)
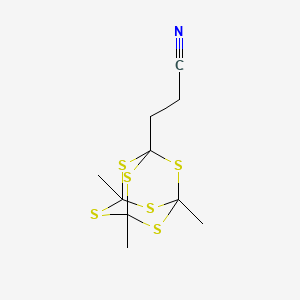
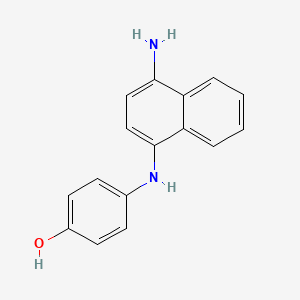
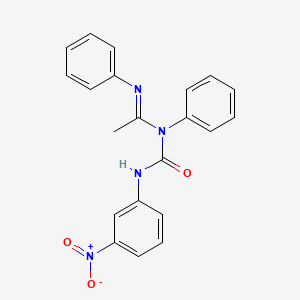
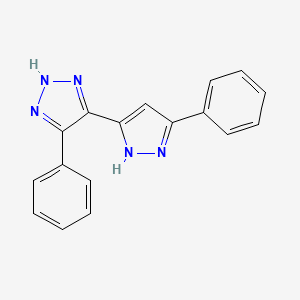
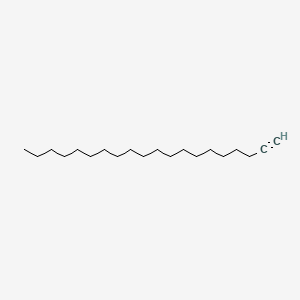
![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)
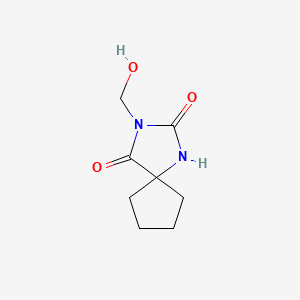
![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)
